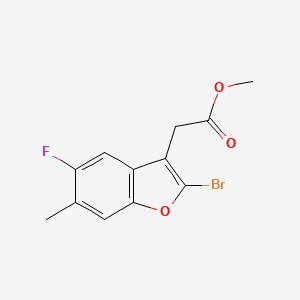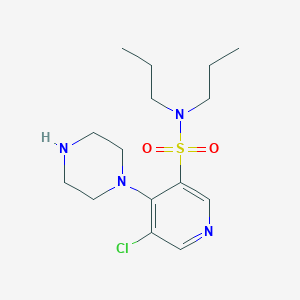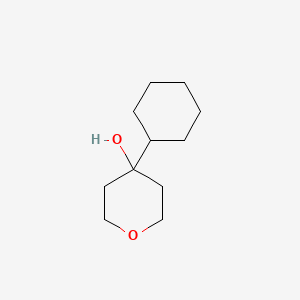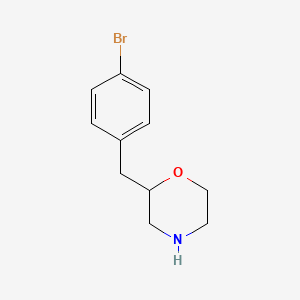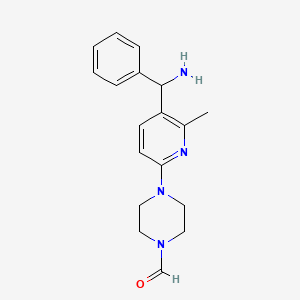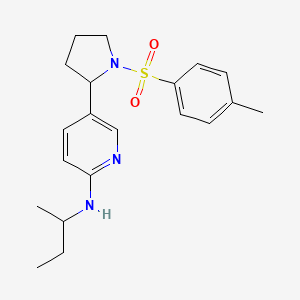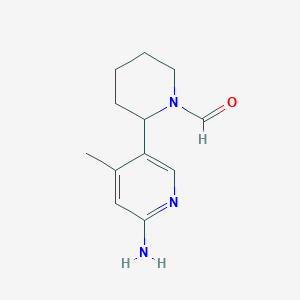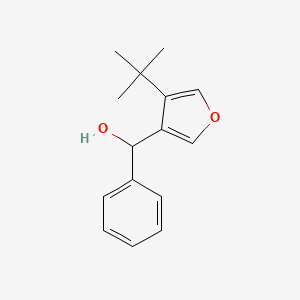
(4-(tert-Butyl)furan-3-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(tert-Butyl)furan-3-yl)(phenyl)methanol is an organic compound that features a furan ring substituted with a tert-butyl group at the 4-position and a phenylmethanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)furan-3-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)furan-3-carbaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under controlled temperature conditions, usually around 0°C to room temperature, followed by hydrolysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
(4-(tert-Butyl)furan-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of (4-(tert-Butyl)furan-3-yl)(phenyl)methanone.
Reduction: Formation of (4-(tert-Butyl)tetrahydrofuran-3-yl)(phenyl)methanol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of furan derivatives with biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-(tert-Butyl)furan-3-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The furan ring and phenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can affect its activity.
類似化合物との比較
Similar Compounds
(4-Ethylfuran-3-yl)(phenyl)methanol: Similar structure with an ethyl group instead of a tert-butyl group.
Furan-3-yl(4-isopropylphenyl)methanol: Similar structure with an isopropyl group on the phenyl ring.
Uniqueness
(4-(tert-Butyl)furan-3-yl)(phenyl)methanol is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions compared to similar compounds with smaller substituents.
特性
分子式 |
C15H18O2 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC名 |
(4-tert-butylfuran-3-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18O2/c1-15(2,3)13-10-17-9-12(13)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3 |
InChIキー |
LALDXVKPYNRJOU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=COC=C1C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


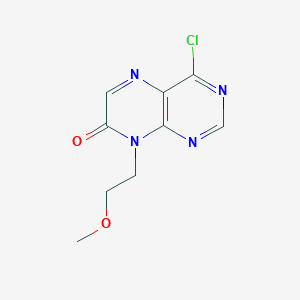
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)

